molecular formula C13H10N4O2 B1587182 4-(5-Nitrobenzimidazol-2-yl)aniline CAS No. 71002-88-5

4-(5-Nitrobenzimidazol-2-yl)aniline

Cat. No. B1587182
CAS RN: 71002-88-5
M. Wt: 254.24 g/mol
InChI Key: VQAXRPAGHNBDHU-UHFFFAOYSA-N
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Description

“4-(5-Nitrobenzimidazol-2-yl)aniline” is a chemical compound with the CAS Number: 71002-88-5. It has a molecular weight of 254.25 and its IUPAC name is 4-(5-nitro-1H-benzimidazol-2-yl)aniline . The compound is a yellow to brown solid .


Synthesis Analysis

The synthesis of this compound involves a well-stirred solution of the corresponding 4-(sub:-1H-benzo[d]imidazol-2-yl)aniline/4-(3H-imidazo[4,5-b]pyridin-2-yl)aniline in anhydrous tetrahydrofuran with 4 A molecular sieves .


Molecular Structure Analysis

The molecular formula of “4-(5-Nitrobenzimidazol-2-yl)aniline” is C13H10N4O2 . The InChI code is 1S/C13H10N4O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.3±56.0 °C at 760 mmHg, and a flash point of 287.2±31.8 °C . It has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . The compound is a yellow to brown solid .

Scientific Research Applications

Synthesis via Aryl C–H Activation

Chiral 3-(2′-imidazolinyl)anilines were synthesized by converting carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine. These compounds were then used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, showcasing the application of 4-(5-Nitrobenzimidazol-2-yl)aniline in the synthesis of complex organometallic structures. These compounds and their complexes have potential in various chemical synthesis processes due to their unique structural properties (Yang, Liu, Gong, & Song, 2011).

Synthesis of Disulfide-Containing Aniline

The synthesis of a novel disulfide-containing aniline demonstrates another application of 4-(5-Nitrobenzimidazol-2-yl)aniline in creating compounds with significant redox activities. This application is relevant in material science, particularly in the development of polymers with unique electrical properties (Cho, Sato, Takeoka, & Tsuchida, 2001).

Development of Dyes

4-(5-Nitrobenzimidazol-2-yl)aniline plays a crucial role in the synthesis of novel phenylazopyrimidone dyes. These dyes, characterized by various spectroscopic techniques, have potential applications in the textile industry and other fields requiring specialized coloration materials (Karcı & Demirçalı, 2006).

Catalysis and Chemical Reactions

The compound is used in the formation of zerovalent carbene complexes of Pd, involving the synthesis of various organic halides and dihalides. This highlights its role in facilitating complex chemical reactions, particularly in organic synthesis and catalysis (McGuinness, Cavell, Skelton, & White, 1999).

Synthesis of Bioactive Compounds

4-(5-Nitrobenzimidazol-2-yl)aniline is instrumental in the synthesis of bioactive compounds such as acetylcholinesterase inhibitors and antimicrobial agents. This showcases its importance in pharmaceutical research and development (Parveen, Aslam, Nami, Malla, Alam, Lee, Rehman, Silva, & Silva, 2016).

properties

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXRPAGHNBDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Nitrobenzimidazol-2-yl)aniline

CAS RN

71002-88-5
Record name 4-(6-Nitro-1H-benzimidazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71002-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-nitro-H-benzimidazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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